molecular formula C18H16ClNO3 B2851334 7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-isochromene-3-carboxamide CAS No. 892710-08-6

7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No. B2851334
CAS RN: 892710-08-6
M. Wt: 329.78
InChI Key: NNHZSPYGYBTKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-isochromene-3-carboxamide is a chemical compound that belongs to the class of isochromenes. It has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-isochromene-3-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-isochromene-3-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes involved in cancer cell growth and proliferation. It has also been suggested that the compound may act by modulating various signaling pathways involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-isochromene-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate various signaling pathways involved in neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-isochromene-3-carboxamide in lab experiments is its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research in this area. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on 7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-isochromene-3-carboxamide. One potential direction is to further explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its potential use in combination with other anticancer drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis method for 7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-isochromene-3-carboxamide involves the reaction of 2-phenylethylamine with ethyl 2-chloroacetoacetate, followed by cyclization with sodium ethoxide. The resulting compound is then treated with hydrochloric acid to yield the final product.

properties

IUPAC Name

7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c19-14-7-6-13-10-16(23-18(22)15(13)11-14)17(21)20-9-8-12-4-2-1-3-5-12/h1-7,11,16H,8-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHZSPYGYBTKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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